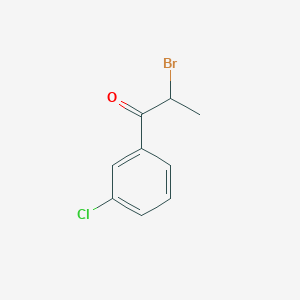

2-Bromo-3'-chloropropiophenone

描述

Nomenclature and Chemical Systematics of Halogenated Propiophenones

Halogenated propiophenones are a class of aromatic ketones that feature a three-carbon chain (propanone) attached to a phenyl ring, with one or more halogen atoms substituted on the molecule. The nomenclature of these compounds follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC).

For 2-Bromo-3'-chloropropiophenone, the IUPAC name is 2-bromo-1-(3-chlorophenyl)propan-1-one. evitachem.comthermofisher.com This name precisely describes the molecular structure:

Propan-1-one: Indicates a three-carbon ketone.

1-(3-chlorophenyl): Specifies that the phenyl group is attached at the first carbon of the propanone chain and contains a chlorine atom at the meta (3') position.

2-bromo: Denotes a bromine atom on the second carbon of the propanone chain.

The term "propiophenone" itself is a common name for 1-phenylpropan-1-one. wikipedia.org The prime symbol (') in 3'-chloro indicates that the chlorine atom is on the phenyl ring, distinguishing it from positions on the propionyl chain. These compounds are systematically classified as aryl ketones. evitachem.com

Historical Context of α-Haloketone Synthesis and Applications

The study of α-haloketones dates back to the late 18th century. nih.gov Their synthesis and reactions have been a cornerstone of organic chemistry due to their high reactivity and versatility as building blocks for more complex molecules. nih.govmdpi.com The presence of two electrophilic centers—the α-carbon and the carbonyl carbon—makes them highly valuable in synthetic chemistry. mdpi.comresearchgate.net

Historically, the most common method for synthesizing α-haloketones has been the direct halogenation of a ketone with an electrophilic halogen source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of an acid or base catalyst. mdpi.comwikipedia.org This reaction proceeds through an enol or enolate intermediate. mdpi.com

Over the years, significant advancements have been made to develop greener and more efficient synthetic protocols. mdpi.com These include the use of milder halogenating agents and the development of catalytic and asymmetric methods to control stereochemistry. wikipedia.orgorganic-chemistry.org The applications of α-haloketones are extensive, particularly in the synthesis of a wide variety of nitrogen-, sulfur-, and oxygen-containing heterocyclic compounds, many of which exhibit significant biological activity. nih.govmdpi.comwikipedia.org They are also key intermediates in the production of numerous pharmaceutical compounds. mdpi.comresearchgate.nettaylorandfrancis.com

Significance of this compound as a Versatile Chemical Intermediate

This compound serves as a crucial intermediate in the synthesis of various organic compounds, with notable applications in the pharmaceutical, agrochemical, and dyestuff industries. lookchem.commtchemtechindia.comthermofisher.comfishersci.ca

Its primary significance lies in its role as a key precursor in the synthesis of bupropion (B1668061), an antidepressant and smoking cessation aid. mtchemtechindia.comchemicalbook.com The synthesis of bupropion involves the reaction of this compound with tert-butylamine (B42293). Due to its importance in this pharmaceutical application, the compound is also recognized as a potential impurity in bupropion hydrochloride formulations. mtchemtechindia.com

Beyond its use in pharmaceutical manufacturing, this compound is utilized in the production of agrochemicals and synthetic dyes. lookchem.combm-chemistry.com.pl Its bifunctional nature allows it to participate in a variety of chemical reactions, making it a versatile building block for creating new molecules with desired therapeutic or industrial properties. lookchem.commdpi.com

Overview of Research Trajectories for this compound

Current research involving this compound is primarily focused on its role in pharmaceutical synthesis and its toxicological profile. Studies have investigated its mutagenic, clastogenic (causing chromosomal damage), and aneugenic (affecting chromosome number) properties. chemicalbook.com Research has shown that it can induce the production of reactive oxygen species (ROS) in cells, which may contribute to its genotoxic effects. evitachem.comchemicalbook.com

The development of more efficient and safer synthetic routes to produce this compound with high purity remains an area of interest. This includes optimizing reaction conditions to minimize the formation of by-products. evitachem.com Furthermore, as an impurity in bupropion, there is ongoing research to develop analytical methods for its detection and to control its levels in the final drug product to ensure patient safety. mtchemtechindia.com The compound's utility in synthesizing other novel heterocyclic compounds with potential biological activities continues to be explored by medicinal chemists. evitachem.commdpi.com

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈BrClO |

| Molecular Weight | 247.52 g/mol |

| Appearance | Colorless to pale yellow liquid/oil |

| Boiling Point | 295 °C at 760 mmHg |

| Density | 1.518 - 1.532 g/cm³ |

| Flash Point | 132.2 °C |

| IUPAC Name | 2-bromo-1-(3-chlorophenyl)propan-1-one |

| CAS Number | 34911-51-8 |

| Solubility | Soluble in acetonitrile (B52724), chloroform (B151607), dichloromethane (B109758), and ethyl acetate (B1210297) |

Data sourced from multiple references. evitachem.comlookchem.comfishersci.ca

Synthesis of this compound

| Method | Reagents | Solvent | Key Conditions |

| Bromination | 3'-Chloropropiophenone (B116997), Bromine | Acetic Acid or Dichloromethane | Controlled temperature (e.g., 0-5°C) to minimize side reactions. evitachem.com |

| Bromination | 3'-Chloropropiophenone, N-Bromosuccinimide (NBS) | Acetic Acid | Often used as an alternative to liquid bromine. |

This table summarizes common synthetic approaches. evitachem.com

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-(3-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNMQTRHMBQQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956382 | |

| Record name | 2-Bromo-1-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34911-51-8 | |

| Record name | 2-Bromo-1-(3-chlorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34911-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromo-3-chloropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034911518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3'-chloropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-BROMO-3-CHLOROPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OP1CI6QQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Bromo 3 Chloropropiophenone

α-Bromination of 3'-Chloropropiophenone (B116997): Classical Approaches

The direct bromination of 3'-chloropropiophenone at the α-position is a well-established method for synthesizing 2-bromo-3'-chloropropiophenone. This electrophilic substitution reaction is typically acid-catalyzed, proceeding through an enol or enolate intermediate. masterorganicchemistry.com

Molecular Bromine (Br₂) Mediated Bromination

The use of molecular bromine is a common and effective method for the α-bromination of ketones like 3'-chloropropiophenone. evitachem.comresearchgate.net

The reaction is often carried out at controlled temperatures, ranging from 0–5°C to room temperature, to manage the exothermic nature of the bromination and to minimize side reactions. A stoichiometric ratio of 3'-chloropropiophenone to bromine is crucial for optimal results. A slight excess of bromine (e.g., a 1:1.05 or 1:1.1 molar ratio) is often used to ensure the complete conversion of the starting material. However, a significant excess of bromine can lead to undesirable side reactions. researchgate.net

Table 1: Stoichiometric Ratios in Bromination Reactions

| Reactant | Stoichiometric Ratio (to 3'-chloropropiophenone) | Purpose | Reference |

| Bromine (Br₂) | 1.05 - 1.1 equivalents | Ensures complete conversion |

The choice of solvent plays a significant role in the α-bromination of 3'-chloropropiophenone, influencing reaction rates and product distribution. evitachem.comsciencemadness.org

Acetic Acid: Glacial acetic acid is a frequently used solvent for the bromination of propiophenones. google.com It can act as both a solvent and a catalyst, as the hydrobromic acid (HBr) generated during the reaction remains in solution, catalyzing further reaction. sciencemadness.org This can help to avoid the runaway reactions that can occur due to the autocatalytic nature of the bromination. sciencemadness.org

Dichloromethane (B109758) (DCM): Dichloromethane is another common solvent for this reaction. evitachem.comresearchgate.netrsc.org It is relatively inert and allows for easy workup. mdma.ch However, in dichloromethane, the HBr gas evolved can be a safety concern, and the reaction may require a catalyst to proceed at a controlled rate. sciencemadness.org

Other solvents that have been used for the bromination of ketones include chloroform (B151607), carbon tetrachloride, and ethers. mdma.ch

Lewis acids are often employed as catalysts to facilitate the α-bromination of ketones. sciencemadness.org Catalysts like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) can enhance the rate and selectivity of the reaction. sciencemadness.org The Lewis acid coordinates with the carbonyl oxygen, increasing the acidity of the α-protons and promoting the formation of the enol intermediate, which then reacts with bromine. stackexchange.com Even a small amount of catalyst, such as 1 mol%, can be sufficient to initiate the reaction and prevent a dangerous, uncontrolled runaway reaction, particularly on a larger scale. sciencemadness.org

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors to consider include:

Temperature: Lower temperatures (0–5°C) are generally preferred to minimize the formation of byproducts.

Reaction Time: The reaction time can vary depending on the specific conditions, but it is often monitored by techniques like thin-layer chromatography (TLC) to determine completion.

Quenching: After the reaction is complete, quenching with a mild base, such as a saturated potassium carbonate (K₂CO₃) solution, is often performed to neutralize the hydrobromic acid byproduct.

Flow chemistry has also been explored as a method to optimize this reaction, offering better control over reaction parameters and improved safety. rsc.org

Table 2: Optimization Parameters for α-Bromination

| Parameter | Optimized Condition | Purpose | Reference |

| Temperature | 0–5°C | Minimize side reactions | |

| Bromine Stoichiometry | 1.05 - 1.1 equivalents | Ensure complete conversion | |

| Quenching Agent | Saturated K₂CO₃ solution | Neutralize HBr |

Several side reactions can occur during the α-bromination of 3'-chloropropiophenone, leading to impurities and reduced yields. The primary side reactions are di-bromination and over-halogenation.

Di-bromination: This occurs when a second bromine atom is introduced at the α-position. This is more likely to happen with an excess of bromine or at higher temperatures. researchgate.net Careful control of the stoichiometry of bromine is the most effective way to minimize this side reaction.

Over-halogenation: This can involve bromination at other positions on the molecule, such as the aromatic ring. The use of a Lewis acid catalyst can sometimes promote aromatic substitution. stackexchange.com

Controlling the reaction temperature and the amount of brominating agent are key to preventing these unwanted side reactions.

Optimization of Reaction Parameters for Yield and Purity

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a widely used and efficient brominating agent for the synthesis of this compound, which is a key intermediate in the production of pharmaceuticals such as bupropion (B1668061). bg.ac.rsevitachem.comresearchgate.net This method is often preferred over using hazardous liquid bromine due to the easier handling of solid NBS and improved reaction control. bg.ac.rsresearchgate.net In a typical process, 3'-chloropropiophenone is reacted with NBS, often in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA) or a radical initiator. bg.ac.rs

The bromination of ketones at the α-position using NBS can proceed through a free-radical chain mechanism, particularly when initiated by light or a chemical radical initiator like dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN). mychemblog.comchadsprep.com The accepted mechanism involves several key steps:

Initiation: The reaction begins with the homolytic cleavage of the N-Br bond in NBS or, more commonly, the homolysis of a radical initiator to produce initial radicals. mychemblog.comnumberanalytics.com These radicals can then react with trace amounts of HBr or the substrate itself to generate a bromine radical (Br•). mychemblog.com

Propagation: A bromine radical abstracts a hydrogen atom from the α-carbon of the 3'-chloropropiophenone. This forms a resonance-stabilized enol radical and a molecule of hydrogen bromide (HBr). chemistrysteps.com The HBr can then react with NBS to generate a low, steady concentration of molecular bromine (Br₂). chemistrysteps.commasterorganicchemistry.com This newly formed Br₂ molecule is then attacked by the enol radical, which regenerates the bromine radical needed to continue the chain reaction. mychemblog.commasterorganicchemistry.com

Termination: The reaction concludes when radicals are consumed through recombination or other termination steps. numberanalytics.com

A patent for a related synthesis describes reacting m-chloroacetophenone with NBS and benzoyl peroxide (a radical initiator) in refluxing acetic acid, illustrating the application of this initiation method. google.com

The choice of solvent is critical in the NBS-mediated bromination of 3'-chloropropiophenone, significantly impacting reaction time and yield. Research has shown that acetonitrile (B52724) is a highly effective solvent for this transformation. bg.ac.rs It allows for a homogeneous reaction mixture, facilitating an efficient reaction that can reach completion with high conversion to the desired product. bg.ac.rs

In contrast, the use of nonpolar solvents such as chloroform or toluene (B28343), or other polar solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and water, results in substantially lower product formation. bg.ac.rs The polarity of the solvent can also play a role in the regioselectivity of NBS brominations in other systems. manac-inc.co.jp However, for the α-bromination of 3'-chloropropiophenone, the primary considerations are reaction efficiency and yield. bg.ac.rs

Table 1: Effect of Solvent on NBS Bromination of 3'-chloropropiophenone Data sourced from a study on the synthesis of a bupropion intermediate. bg.ac.rs

| Solvent | Product Formation (%) | Reaction Time (h) |

|---|---|---|

| Acetonitrile | >99 | 2 |

| Chloroform | <90 | 2 |

| Toluene | <90 | 2 |

| Tetrahydrofuran (THF) | <90 | 2 |

| Dimethylformamide (DMF) | <90 | 2 |

| Water | <90 | 2 |

Radical Initiation Mechanisms in NBS Reactions

Alternative Brominating Agents and Reagent Systems

While NBS is a common choice, several other reagents can accomplish the α-bromination of 3'-chloropropiophenone or similar ketones.

Molecular Bromine (Br₂) : The direct use of liquid bromine, often in a solvent like acetic acid, is a conventional method that can provide high yields (72-80%). However, the significant safety risks associated with handling highly toxic and corrosive liquid bromine make other options more attractive.

Sodium Bromide/Hydrogen Peroxide (NaBr/H₂O₂) : This system offers a safer alternative by generating bromine in situ. The reaction is typically performed in a biphasic solvent system and reduces the hazards associated with volatile bromine emissions. researchgate.net

Pyridinium (B92312) Hydrobromide Perbromide (PHP) : This solid reagent is a milder and safer source of electrophilic bromine compared to Br₂ and is an effective alternative for the alpha-bromination of ketones. commonorganicchemistry.com

Polymer-bound Pyridinium Tribromide : This solid-supported reagent is particularly advantageous for use in continuous flow systems, as it can be packed into a reactor bed, simplifying product purification. rsc.org

Other Systems : Additional reagents used for the α-bromination of ketones include tetrabutylammonium (B224687) tribromide and various bromine-amine complexes like 1,4-diazabicyclo octane-bromine (DABCO-bromine). researchgate.netnih.gov

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry increasingly employs advanced strategies to improve the safety, efficiency, and scalability of chemical processes.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch-wise fashion, has been successfully applied to the synthesis of this compound. sailife.com This approach offers superior control over reaction parameters such as temperature and residence time, leading to enhanced safety, higher yields, and improved scalability. sailife.com For the α-bromination of 3'-chloropropiophenone, a flow process using molecular bromine in acetic acid demonstrated that a residence time of 5–10 minutes at a temperature of 50–60°C could be optimal. Another successful flow synthesis utilized a packed-bed reactor filled with polymer-bound pyridinium tribromide, which was heated to 60°C with a residence time of 25 minutes, affording the product in 81% isolated yield. rsc.org

The design of the reactor is a critical component of a flow chemistry setup. For the synthesis of this compound and related transformations, various configurations are employed.

Coiled Tubular Reactors : This is one of the most common designs in flow chemistry. rsc.org The reactor typically consists of tubing made from chemically inert materials like perfluoroalkoxy (PFA) or metal alloys (e.g., Hastelloy) coiled around a central core. sailife.comvapourtec.com This design ensures a narrow residence time distribution and provides excellent heat transfer, which is crucial for maintaining precise temperature control. rsc.orgvapourtec.com

Packed-Bed Reactors : In this configuration, a column is filled with a solid material through which the reaction stream flows. This design is ideal for using solid-supported reagents or catalysts, such as the polymer-bound pyridinium tribromide used for the bromination of 3'-chloropropiophenone. rsc.org This simplifies the process by retaining the reagent within the reactor, allowing for a clean product stream to exit. rsc.org

Static Mixer and Agitated Cell Reactors : For reactions involving multiple phases or requiring efficient mixing, static mixer reactors or agitated cell reactors (ACRs) can be employed to ensure the homogeneity of the reaction mixture. sailife.comsailife.com

Residence Time Optimization and Process Control

In continuous flow systems, residence time is a critical parameter that dictates reaction completion and selectivity. For the bromination of 3'-chloropropiophenone, studies have shown that an optimized residence time is crucial for maximizing the yield of the desired product while minimizing the formation of impurities like di-brominated species.

A notable study demonstrated a flow system where 3'-chloropropiophenone and bromine (Br₂) in dichloromethane (DCM) were reacted at 44°C with a residence time of 10 minutes. rsc.org Further optimization efforts have explored a range of residence times, with one set of experiments indicating that at 60°C, a 30-minute residence time can achieve a 92% yield. researchgate.net At a higher temperature of 80°C, the optimal residence time was also found to be 30 minutes, resulting in a 75% isolated yield. researchgate.net Generally, for flow chemistry applications in this synthesis, residence times between 5 and 10 minutes at temperatures of 50–60°C are considered effective.

Table 1: Impact of Residence Time and Temperature on Yield

| Temperature (°C) | Residence Time (min) | Isolated Yield (%) |

|---|---|---|

| 44 | 10 | 84-96 rsc.org |

| 60 | 30 | 92 researchgate.net |

In-line Quenching Techniques for Reaction Termination

To prevent over-bromination and the formation of undesired by-products, immediate termination of the reaction after the optimal residence time is essential. Continuous flow setups facilitate this through the use of in-line quenching. This technique involves introducing a quenching agent directly into the reaction stream as it exits the reactor.

Common quenching agents include aqueous solutions of sodium thiosulfate (B1220275) or potassium carbonate. For instance, the in-line addition of a 50% saturated potassium carbonate (K₂CO₃) solution effectively neutralizes residual hydrobromic acid (HBr) and halts the reaction, ensuring the desired product is preserved. This immediate quenching is a significant advantage over batch processes, where the time lag before quenching can lead to reduced product purity.

Process Analytical Technology (PAT) for Real-time Monitoring

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time. mt.combruker.comadragos-pharma.com The goal of PAT is to ensure final product quality is built into the process from the start. agcbio.com

In the synthesis of this compound, PAT tools like inline Fourier-transform infrared spectroscopy (FTIR) are invaluable for real-time monitoring. mt.com By integrating an FTIR probe into the flow reactor, chemists can continuously track the concentration of reactants and products. This allows for precise control over the reaction, ensuring it proceeds to completion without the formation of significant impurities. This real-time data enables immediate adjustments to process parameters like temperature or flow rate to maintain optimal conditions. americanpharmaceuticalreview.com

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact and improve the safety of the manufacturing process.

Solvent-Free or Environmentally Benign Solvent Systems

Traditional synthesis methods for α-bromoketones often utilize halogenated solvents like dichloromethane or solvents such as acetic acid. evitachem.com While effective, these solvents can pose environmental and health risks. Green chemistry encourages the use of more environmentally benign solvent systems or, ideally, solvent-free conditions.

Research into the α-bromination of aromatic ketones has explored various greener alternatives. mdpi.com One approach involves using N-bromosuccinimide (NBS) under microwave irradiation in the absence of a solvent, which offers extremely short reaction times. mdpi.com Another strategy employs a phase-vanishing method where the substrate and the acidic by-product (HBr) are kept in separate phases, simplifying purification and minimizing product decomposition. mdpi.com While not yet standard for industrial production of this compound, these methods highlight a commitment to reducing solvent use. In some flow chemistry applications, greener solvents like ethyl acetate (B1210297) and cyrene have been successfully utilized. rsc.org

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. jocpr.com The α-bromination of 3'-chloropropiophenone with molecular bromine (Br₂) exhibits good atom economy, as the primary by-product is hydrobromic acid (HBr).

Catalytic Approaches for Enhanced Efficiency

Catalytic methods can significantly enhance the efficiency and selectivity of the bromination reaction. In the synthesis of this compound, Lewis acid catalysts like aluminum chloride (AlCl₃) have been traditionally used to facilitate the reaction, particularly in Friedel-Crafts type acylation steps to produce the precursor, 3'-chloropropiophenone. quickcompany.in

For the bromination step itself, while often performed with a stoichiometric amount of bromine, catalytic approaches are being explored. One method involves the use of a catalytic amount of aluminum chloride with bromine in a suitable solvent like ethylene (B1197577) dichloride. quickcompany.in More advanced and greener methods include the use of polymer-supported pyridinium tribromide as a solid-phase reagent, which simplifies product isolation and reduces waste. rsc.org This approach allows the reaction to proceed under flow conditions, combining the benefits of catalysis with continuous processing. rsc.org

Table 2: Comparison of Brominating Agents

| Brominating Agent | Solvent | Conditions | Yield (%) | Atom Economy |

|---|---|---|---|---|

| Bromine (Br₂) | Dichloromethane | Ambient temperature, 40 min | 87 researchgate.net | High |

| N-Bromosuccinimide (NBS) | Acetic Acid | Reflux, 3-6 hours | 85-87 | Lower |

Mechanistic Investigations of Bromination Pathways.

The synthesis of this compound is typically achieved through the α-bromination of 3'-chloropropiophenone. evitachem.com This transformation can proceed through different mechanistic pathways, primarily electrophilic or radical routes, depending on the chosen reagents and reaction conditions. Understanding these mechanisms is crucial for controlling selectivity and minimizing side reactions, such as di-bromination.

Electrophilic Substitution Mechanisms.

The most common pathway for the α-bromination of ketones like 3'-chloropropiophenone is an acid-catalyzed electrophilic substitution. libretexts.orgopenstax.org This mechanism involves the conversion of the ketone into its more reactive enol tautomer, which then acts as a nucleophile. libretexts.orgmasterorganicchemistry.com

Studies on the bromination of various ketones have confirmed that the reaction rate is often independent of the halogen concentration, supporting the assertion that enol formation is the rate-limiting step. openstax.org The reaction of 3'-chloropropiophenone with bromine in a solvent like acetic acid or dichloromethane is a typical example of this electrophilic pathway. evitachem.com

Radical Mechanisms.

Alternatively, the α-bromination can proceed via a free radical mechanism, particularly when N-bromosuccinimide (NBS) is used in the presence of a radical initiator (e.g., AIBN) or under photochemical conditions (light). transformationtutoring.com This pathway involves a chain reaction consisting of initiation, propagation, and termination steps. transformationtutoring.com

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or a different initiator, generating a bromine radical (Br•). transformationtutoring.com

Propagation: The bromine radical abstracts an α-hydrogen from the propiophenone (B1677668) backbone, forming a resonance-stabilized enol radical and hydrogen bromide (HBr). This enol radical then reacts with a molecule of Br₂ (which can be formed from the reaction of HBr with NBS) to yield the α-bromo ketone and a new bromine radical, which continues the chain. transformationtutoring.comlookchem.com

Termination: The reaction ceases when radicals combine with each other. transformationtutoring.com

Radical bromination can be highly selective. masterorganicchemistry.com For instance, irradiation of α-bromopropiophenones with NBS can lead to further bromination at the β-position, suggesting a mechanism involving photo-induced C-Br bond cleavage, elimination of HBr to form an α,β-unsaturated ketone intermediate, and subsequent addition of Br₂. lookchem.com

Transition State Analysis and Reaction Energetics.

The energetics and transition state of the bromination reaction are key to its selectivity and rate. In the electrophilic pathway, the rate-determining step is the formation of the enol or enolate. cdnsciencepub.commcmaster.ca The transition state for this process is described as "enolate-like," with a significant development of negative charge on the carbon atom. cdnsciencepub.com The presence of electron-withdrawing groups, like the bromine substituent in an α-bromo ketone, can influence the stability of this transition state. cdnsciencepub.com

According to the Hammond Postulate, the structure of the transition state resembles the species (reactant or product) to which it is closer in energy. The hydrogen abstraction step in radical bromination is typically endothermic, meaning the transition state is "late" and resembles the products (the alkyl radical and HBr). masterorganicchemistry.com This late transition state means that the stability differences between potential primary, secondary, or tertiary radicals are more fully expressed in the transition state energies, leading to high selectivity. masterorganicchemistry.com In contrast, the analogous step in chlorination is exothermic, leading to an "early" transition state that resembles the reactants and results in lower selectivity. masterorganicchemistry.com

Activation parameters for the enolization of bromoacetones show that bromine substituents increase the activation entropy, likely by reducing the need for solvent organization around the developing charge in the enolate-like transition state. cdnsciencepub.com

Purification and Characterization of Synthetic this compound.

Following the synthesis of this compound, the crude product contains unreacted starting materials, the brominating agent, and potential by-products like di-brominated species. researchgate.net Therefore, robust purification methods are essential to isolate the compound with the high purity required for its use as a pharmaceutical intermediate. researchgate.net

Chromatographic Techniques for Purification (e.g., Column Chromatography, Flash Chromatography).

Chromatography is a primary method for purifying α-bromoketones. nih.govscirp.org

Column Chromatography: This technique is widely used for the separation of this compound from impurities. The crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) is passed through the column. nih.gov The separation is based on the differential partitioning of the components between the two phases. For α-bromoketones, common eluents include mixtures of non-polar and slightly polar solvents, such as dichloromethane/petroleum ether or chloroform/hexane. nih.govscirp.org The progress of the separation is often monitored by thin-layer chromatography (TLC).

Flash Chromatography: This is a faster version of column chromatography that uses pressure to force the solvent through the column, leading to quicker and more efficient separations. scirp.orgacs.org It is suitable for purifying α-bromoketones, and pure product can be obtained with high yield. scirp.org

The table below summarizes typical conditions used for the chromatographic purification of related α-bromoketones.

| Compound Type | Chromatography Method | Stationary Phase | Eluent System | Reference |

|---|---|---|---|---|

| α-Bromoacetophenone | Flash Short Column Chromatography | Silica Gel | Chloroform:Hexane (1:1) | scirp.org |

| α-Bromoketones (Nitrothiophene series) | Column Chromatography | Silica Gel | Dichloromethane | nih.gov |

| α-Bromoketones (Nitrobenzene series) | Column Chromatography | Silica Gel | Dichloromethane/Petroleum Ether (9/1) | nih.gov |

| General α-Bromoketones | Column Chromatography | Silica Gel | Not Specified |

Recrystallization and Other Solid-State Purification Methods.

Recrystallization is an effective method for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities are either very soluble or insoluble at all temperatures. nih.gov

For α-bromoketones, recrystallization can be performed after initial purification by other means or directly on the crude solid product. nih.gov The process involves dissolving the crude this compound in a minimum amount of a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent. Cyclohexane has been successfully used for the recrystallization of related α-bromoketones. nih.gov After crystallization, the pure crystals are collected by filtration.

The table below details research findings on different bromination methods for 3'-chloropropiophenone, which produce the target compound that subsequently requires purification.

| Brominating Reagent | Solvent | Conditions | Isolated Yield | Key Observation | Reference |

|---|---|---|---|---|---|

| Molecular Bromine (Br₂) | Dichloromethane | Ambient Temperature, 40 min | 87% | Favorable method; downstream processing only requires quenching and extraction. | researchgate.net |

| Molecular Bromine (Br₂) | Dichloromethane | Reflux, prolonged time | Not specified | Resulted in unwanted, hard-to-remove dibromination by-product. | researchgate.net |

| N-Bromosuccinimide (NBS) | Not specified | Not specified | Not specified | Mentioned as a common brominating agent. | researchgate.net |

| N-Bromosuccinimide (NBS) / p-TSA | Acetonitrile (low volume) | 60-65 °C, 2h | Good | Efficient, avoids hazardous liquid bromine. | bg.ac.rs |

| Molecular Bromine (Br₂) | Acetic Acid | 0-5 °C | 72-80% | Yields high purity product (>99% by HPLC) but has safety risks. |

Purity Assessment by Advanced Analytical Techniques (e.g., HPLC, GC)

The determination of purity for this compound, a key intermediate in pharmaceutical synthesis, relies on sophisticated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable techniques employed for this purpose, ensuring the compound meets the high-purity standards required for its use, particularly as it is a known impurity in bupropion formulations. researchgate.net The United States Pharmacopeia (USP) recommends that the level of this compound should not exceed 0.1% in bupropion. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with UV detection, stands as a primary method for the purity analysis of this compound. It is a stability-indicating method capable of separating the main compound from its impurities and potential degradation products. Reverse-phase HPLC using a C18 column with an acetonitrile/water gradient is a common approach. Research has demonstrated that synthetic routes can yield this compound with an HPLC purity of over 99%.

A detailed HPLC method for the analysis of this compound is provided in a Certificate of Analysis for a reference standard. lgcstandards.com The parameters for this method are outlined in the table below.

Interactive Data Table: HPLC Method for this compound Purity Assessment

| Parameter | Value |

| Column | LUNA Phenyl Hexyl, 5 µm, 150 x 4.6 mm |

| Column Temperature | 40 °C |

| Detector | DAD, 255 nm |

| Injector | Auto, 2 µl; 0.05 mg/ml in Acetonitrile |

| Flow Rate | 1.0 ml/min |

| Mobile Phase A | Water + 0.1% H₃PO₄ |

| Mobile Phase B | Acetonitrile + 0.1% H₃PO₄ |

| Gradient Program | 0 min: 50% B 15 min: 80% B 20 min: 80% B 22 min: 50% B 27 min: 50% B |

This method utilizes a Diode-Array Detector (DAD) for the quantification of this compound and any impurities at a wavelength of 255 nm. The gradient elution, starting with a 50:50 mixture of mobile phases A and B and gradually increasing the proportion of the organic phase (acetonitrile), allows for the effective separation of compounds with varying polarities.

Gas Chromatography (GC)

Gas Chromatography, often coupled with a Mass Spectrometer (GC-MS), is another standard and powerful technique for the identification and purity assessment of this compound. Commercial suppliers often specify a purity of ≥ 98% as determined by GC. chemimpex.compinpools.com Identification by GC is typically based on the retention time of the major peak in the chromatogram when compared to a reference standard. pinpools.com

While detailed, validated GC methods specifically for this compound are not as readily available in the public domain as HPLC methods, a general approach can be described. A typical GC-MS analysis would involve the following:

Interactive Data Table: General Parameters for GC-MS Analysis of this compound

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., HP-5MS or equivalent) |

| Injection Mode | Splitless |

| Injector Temperature | 250-280 °C |

| Carrier Gas | Helium |

| Oven Temperature Program | A temperature gradient, e.g., starting at a lower temperature and ramping up to a higher temperature to ensure separation of volatile impurities and the main analyte. |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) |

The mass spectrometer detector allows for the identification of this compound and its impurities based on their mass spectra, providing a high degree of certainty in the analysis.

In addition to chromatographic techniques, Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to confirm the structure of the compound. lgcstandards.com

Chemical Reactivity and Transformation of 2 Bromo 3 Chloropropiophenone

Nucleophilic Substitution Reactions

The most significant aspect of 2-Bromo-3'-chloropropiophenone's chemical profile is its reactivity towards nucleophiles. The carbon atom bonded to the bromine is electrophilic, readily undergoing attack by nucleophiles in classic S_N2 (bimolecular nucleophilic substitution) reactions. vulcanchem.com This displaces the bromide ion, which is an effective leaving group, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules. alibaba.com

The reaction of this compound with amines is a cornerstone of its application in the pharmaceutical industry, most notably in the synthesis of bupropion (B1668061). google.com Bupropion, an antidepressant and smoking cessation aid, is synthesized via the amination of this compound with tert-butylamine (B42293). google.combg.ac.rsacs.org In this reaction, the nitrogen atom of the amine acts as the nucleophile, attacking the α-carbon and displacing the bromine atom to form 2-(tert-butylamino)-3'-chloropropiophenone, the free base of bupropion. rsc.org The reaction is typically followed by treatment with hydrochloric acid to yield the final bupropion hydrochloride salt. bg.ac.rsacs.org

The efficiency and outcome of the amination reaction are highly dependent on the chosen reaction conditions, which influence both the rate (kinetics) and the purity of the product (selectivity).

Reaction Conditions: The synthesis is often carried out by reacting this compound with tert-butylamine in a suitable solvent. google.combg.ac.rs Studies have explored various solvent systems and temperature profiles to optimize the yield and minimize byproducts. For instance, one process involves reacting the intermediate with tert-butylamine in a mixture of N-methyl-2-pyrrolidinone (NMP) and toluene (B28343) at temperatures between 55-60°C. bg.ac.rs Another approach utilizes acetonitrile (B52724) as the solvent. rsc.org A one-pot synthesis method describes the initial bromination of 3'-chloropropiophenone (B116997) in dichloromethane (B109758), followed by removal of the solvent and subsequent amination by adding tert-butylamine and N-methylpyrrolidinone, with the reaction mixture being briefly warmed. acs.org

The table below summarizes findings from various synthetic approaches to bupropion, highlighting the conditions for the amination of this compound or its in-situ generation.

| Reactants | Solvent | Temperature | Time | Overall Yield | Reference |

|---|---|---|---|---|---|

| m-chloropropiophenone, Bromine, t-Butylamine | Dichloromethane (for bromination), then solvent removal; Toluene/Water (for amination/extraction) | 50-100°C (bromination), Reflux (amination) | 2-6 hours (bromination), 2-6 hours (amination) | 70-80% | google.com |

| m-chloropropiophenone, NBS/p-TSA, t-Butylamine | N-methyl-2-pyrrolidinone (NMP)/Toluene (1:5 v/v) | 55-60°C | Not specified | 75% | bg.ac.rs |

| m-chloropropiophenone, Bromine, t-Butylamine | Dichloromethane (for bromination), then N-methylpyrrolidinone (for amination) | Briefly warmed | < 2 hours | 75-85% | acs.org |

| 3′-chloropropiophenone, Molecular bromine, tert-butylamine | Dichloromethane (bromination), Acetonitrile (amination) | Ambient | 40 min (bromination) | 87% (for bromoketone intermediate) | rsc.org |

The structure of this compound features a stereocenter at the α-carbon, the same carbon that bears the bromine atom. As it is typically synthesized from achiral precursors without the use of chiral catalysts, the compound exists as a racemic mixture, containing equal amounts of both the (R) and (S) enantiomers. nih.gov

The subsequent nucleophilic substitution reaction with an achiral amine, such as tert-butylamine, does not alter this racemic nature. The reaction proceeds via an S_N2 mechanism, which typically involves an inversion of stereochemistry at the reaction center. However, since the starting material is a 1:1 mixture of enantiomers, the product, bupropion, is also formed as a racemic mixture. acs.org The resulting product, (±)-2-(tert-butylamino)-3'-chloropropiophenone, contains both (R)-bupropion and (S)-bupropion in equal measure.

In addition to amines, alcohols and their corresponding conjugate bases, alkoxides, can serve as effective nucleophiles in reactions with this compound. The reaction of an α-halo ketone with an alkoxide is a classic method for forming α-alkoxy ketones. vulcanchem.com This transformation is known as the Williamson ether synthesis. masterorganicchemistry.com

In this reaction, an alkoxide ion (RO⁻) attacks the electrophilic α-carbon of this compound, displacing the bromide ion and forming a new carbon-oxygen bond. The product is an α-alkoxy propiophenone (B1677668) derivative. The choice of solvent is often the conjugate acid of the alkoxide (the corresponding alcohol). masterorganicchemistry.com This reaction proceeds via an S_N2 mechanism. vulcanchem.commasterorganicchemistry.com

The reaction with alkoxides, as described above, directly leads to the formation of ethers (specifically, α-alkoxy ketones). vulcanchem.com

Ester formation can also be achieved through nucleophilic substitution. This involves using a carboxylate ion (RCOO⁻) as the nucleophile. The carboxylate attacks the α-carbon, displacing the bromide and forming an α-acyloxy ketone, which is a type of ester. This reaction follows the same S_N2 pathway as with other nucleophiles. The reactivity allows for the introduction of an ester functional group at the alpha position of the propiophenone backbone.

While intermolecular reactions are most common, if a suitable nucleophile is present within the same molecule as the α-bromo ketone moiety, an intramolecular cyclization can occur. masterorganicchemistry.com For this compound itself, this is not a typical reaction pathway. However, a structurally related derivative containing a tethered nucleophile, such as a hydroxyl or amino group, could undergo such a transformation.

For example, a hypothetical derivative of this compound with a hydroxyl group at a suitable position on the phenyl ring or on a substituent could undergo an intramolecular Williamson ether synthesis. masterorganicchemistry.com In such a case, the internally-positioned alkoxide would attack the α-carbon, displacing the bromine and forming a new heterocyclic ring system. The feasibility and outcome (ring size) of such a cyclization would depend on the length and flexibility of the tether connecting the nucleophile to the electrophilic center.

Reaction Kinetics and Selectivity

Formation of Ethers and Esters

Coupling Reactions and Cross-Coupling Methodologies

Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions can theoretically occur at two positions: the highly reactive α-bromo ketone site and the more stable chloro-substituted aryl ring.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for their efficiency and functional group tolerance. consensus.appnih.gov Methodologies such as the Suzuki-Miyaura (using organoboron reagents) and Negishi (using organozinc reagents) couplings are particularly prominent for creating new carbon-carbon bonds. consensus.appnobelprize.orgrsc.org

The general mechanism for these reactions involves a catalytic cycle of three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide. nobelprize.org

Transmetalation : An organic group is transferred from the organometallic reagent (e.g., organoboron or organozinc) to the palladium(II) center. nobelprize.org

Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. nobelprize.org

In the case of this compound, the carbon-bromine bond is significantly more reactive towards oxidative addition than the aromatic carbon-chlorine bond, especially with palladium catalysts. Therefore, palladium-catalyzed reactions would be expected to occur selectively at the α-position. While specific studies detailing the palladium-catalyzed cross-coupling of this compound are not extensively documented in the literature, the known reactivity of bromo-naphthalene scaffolds and other aryl bromides supports this anticipated reactivity. nih.govrsc.org The use of specialized bulky biarylmonophosphine ligands can enhance catalyst efficiency and is often required for coupling reactions involving less reactive halides or complex substrates. nih.govnih.gov

Copper-catalyzed or mediated reactions, such as the Ullmann condensation, are a classic and effective alternative for forming C-C, C-O, and C-N bonds, particularly with aryl halides. rsc.org These methods are often advantageous for coupling reactions involving aryl chlorides, which can be less reactive in palladium-catalyzed systems.

For this compound, copper catalysis could potentially facilitate coupling at the 3'-chloro position on the phenyl ring. Modern protocols often use ligands to accelerate the reaction and allow for milder conditions. rsc.org In some applications, copper serves as a co-catalyst in heterogeneous photocatalysis for the synthesis of α-haloketones from aromatic olefins, highlighting its role in the broader chemistry of this compound class. researchgate.net

The formation of new carbon-carbon bonds is a primary application of this compound's reactivity, extending beyond palladium and copper catalysis. The electrophilic nature of the α-carbon, due to the adjacent bromine and carbonyl groups, makes it susceptible to nucleophilic attack.

One key strategy involves the reaction with organometallic reagents. For instance, the phenylation of the precursor, 3'-chloropropiophenone, with diphenylzinc (B92339) in the presence of a chiral ligand is a known method for C-C bond formation. chemicalbook.com Similar transformations are plausible for this compound, likely proceeding via nucleophilic substitution at the α-position. The Negishi coupling, which utilizes organozinc reagents, is particularly effective for creating C(sp³)–C(sp²) bonds and is noted for its high reactivity compared to other cross-coupling methods. nih.govtaylorandfrancis.com

| Reaction Type | Catalyst/Reagent | Reactive Site | Potential Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium Complex / Base | α-C-Br | α-Aryl or α-Vinyl Propiophenone |

| Negishi Coupling | Palladium or Nickel Complex | α-C-Br | α-Alkyl, α-Aryl, or α-Vinyl Propiophenone |

| Ullmann Reaction | Copper | Aryl-Cl | Biaryl Propiophenone Derivative |

Copper-Mediated Coupling Reactions

Rearrangement Reactions of α-Haloketones

α-Haloketones are known to undergo characteristic rearrangement reactions under specific conditions, most notably the Favorskii rearrangement. wikipedia.org This reaction typically occurs in the presence of a base (like an alkoxide or hydroxide) and transforms an α-halo ketone into a carboxylic acid derivative, often with a skeletal rearrangement. wikipedia.org

The mechanism is generally understood to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.org An enolizable α-hydrogen is abstracted by the base, followed by intramolecular nucleophilic attack to displace the halide. For this compound, the hydrogens on the methyl group (the α'-position) are acidic and available for enolate formation. However, the classic rearrangement involving ring contraction is primarily associated with cyclic α-halo ketones. wikipedia.org For acyclic ketones like this compound, the reaction would lead to a rearranged carboxylic acid ester or amide. The course of the reaction can be influenced by factors such as steric hindrance and temperature, which may favor simple nucleophilic substitution over rearrangement under certain conditions. researcher.lifersc.orgrsc.org

A different type of rearrangement, the photo-Favorskii reaction, can occur under photochemical conditions. wikipedia.org This process has been utilized in the synthesis of pharmaceuticals like Ibuprofen from an α-chloropropiophenone precursor, suggesting that this compound could potentially undergo a similar transformation under UV irradiation to yield a rearranged product. rsc.org

Redox Chemistry of this compound

The redox chemistry of this compound is dominated by the reduction of its ketone functional group. Oxidation reactions are less common but can lead to cleavage of the ketone to form carboxylic acids.

The most well-documented transformation of this compound is the reduction of its carbonyl group to a secondary alcohol. This reaction yields 2-bromo-1-(3-chlorophenyl)propan-1-ol, a class of compound known as a halohydrin.

Chemical reduction is readily achieved using common hydride reagents. A patent describes the use of sodium borohydride (B1222165) (NaBH₄) for this transformation. googleapis.comgoogle.com This reagent is a mild and selective reducing agent that efficiently reduces ketones without affecting the carbon-halogen bonds under standard conditions. rsc.org The reduction of the related 4'-bromo-3-chloropropiophenone (B1266078) using NaBH₄ in tetrahydrofuran (B95107) (THF) proceeds with high efficiency, yielding the corresponding alcohol.

Biocatalytic reductions offer a powerful alternative for achieving high stereoselectivity. While specific studies on this compound are limited, research on analogous α-haloacetophenones demonstrates the potential of this approach. The yeast strain Rhodotorula rubra has been shown to reduce various α-bromoacetophenones to the corresponding (R)-halohydrins with high yields and excellent enantiomeric excess (up to >99% ee). mdpi.com This method proceeds according to Prelog's rule and avoids dehalogenation. mdpi.com Similarly, the precursor 3'-chloropropiophenone can be reduced asymmetrically using biocatalysts to produce chiral alcohols that are valuable intermediates for pharmaceuticals. chemicalbook.comlookchem.com

| Substrate | Reagent/Catalyst | Conditions | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| This compound | Sodium Borohydride | Ethanol, Acetic Acid | 2-Bromo-1-(3-chlorophenyl)propan-1-ol | Not specified | google.com |

| 4'-Bromo-3-chloropropiophenone | Sodium Borohydride (NaBH₄) | Tetrahydrofuran (THF) | 1-(4-Bromophenyl)-3-chloropropan-1-ol | 83% | |

| Various α-Bromoacetophenones | Rhodotorula rubra KCh 82 | Growing culture | (R)-Halohydrins | High yield, up to >99% ee | mdpi.com |

| 3'-Chloropropiophenone | Potassium Borohydride | 95% Ethanol, 30-40°C | (R)-3-chlorophenylpropanol | 81% yield, 99% ee |

Oxidation Pathways

The oxidation of this compound, while not its most common transformation, can be achieved using strong oxidizing agents. A documented pathway involves the use of potassium permanganate (B83412) (KMnO₄) in the presence of sulfuric acid (H₂SO₄). This reaction targets the ketone functional group, leading to oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group.

The primary product of this oxidation is 3'-Chlorobenzoic acid. The reaction proceeds via the oxidation of the ketone, a process that can be challenging to control and often results in modest yields. For the oxidation of this compound to 3'-Chlorobenzoic acid, the reported yield is approximately 40%. This low efficiency is attributed to competing side reactions, which can include further oxidation or degradation of the aromatic ring under the harsh reaction conditions.

Table 1: Oxidation of this compound

| Reagents | Product | Yield | Limitations |

|---|

Mechanistic Studies of Key Transformation Pathways

Understanding the mechanisms by which this compound transforms is crucial for controlling reaction outcomes and optimizing synthetic protocols. As an α-haloketone, it possesses two primary electrophilic sites: the α-carbon and the carbonyl carbon, leading to complex reaction profiles that can be elucidated through various investigative methods. acs.org

Computational Chemistry for Reaction Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms of α-haloketones. nih.govacs.org Although specific studies on this compound are not widely published, extensive research on analogous compounds like α-bromoacetophenones provides significant insight. nih.govup.ac.za

DFT calculations are employed to model the potential energy surface of a reaction, allowing for the characterization of transition states (TS) and intermediates. acs.org For the reaction of an α-haloketone with a nucleophile, computational studies can distinguish between several possible pathways, including direct Sₙ2 substitution at the α-carbon, nucleophilic addition to the carbonyl group, and proton abstraction. nih.govacs.org

Research has shown that for some α-haloketones, a single transition state can lead to both substitution and addition products through a phenomenon known as reaction pathway bifurcation. nih.govacs.org The outcome is often dependent on the electronic nature of substituents on the aromatic ring. Electron-donating groups tend to favor direct substitution, while strongly electron-withdrawing groups favor carbonyl addition. nih.gov For this compound, the chlorine atom at the meta-position exerts a moderate electron-withdrawing effect, suggesting a complex interplay between these pathways could be expected.

Table 2: Theoretical Methods in Reaction Mechanism Studies

| Method | Application | Key Findings for α-Haloketones |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of transition state energies and reaction coordinates. nih.gov | Elucidation of competing substitution and addition pathways; identification of reaction bifurcation. nih.govacs.org |

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a critical experimental tool for probing reaction mechanisms, particularly for identifying the rate-determining step. researchgate.net It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes, most commonly substituting hydrogen (H) with deuterium (B1214612) (D). truman.edu

For reactions involving this compound, a primary KIE would be expected if the cleavage of a C-H bond at the α-position is involved in the rate-determining step. acs.org This is highly relevant in base-catalyzed reactions or enolization processes, which are often the first step in substitutions or rearrangements. libretexts.org For instance, the acid-catalyzed bromination of acetone (B3395972) shows a significant KIE (kH/kD of 7), confirming that the rate-determining step is the tautomerization to the enol, which involves breaking a C-H bond. truman.edu A similar study on this compound, by deuterating the α-carbon, could definitively establish the mechanism of its enolization.

Secondary KIEs, where the isotopically substituted bond is not broken, can provide information about changes in hybridization at the reaction center. scite.ai For example, a change from sp³ to sp² hybridization at the α-carbon during the transition state of an Sₙ1 reaction would result in a small, normal secondary KIE.

Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions is essential for understanding kinetics, identifying intermediates, and optimizing process parameters. Various spectroscopic techniques are employed for this purpose.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique is highly effective for monitoring reaction progress by tracking the concentration of functional groups in real time. mt.comjasco-global.commdpi.com For reactions involving this compound, an attenuated total reflection (ATR) probe can be inserted directly into the reaction vessel. mdpi.com The disappearance of the reactant's carbonyl peak (around 1690-1710 cm⁻¹) and the appearance of product-specific peaks can be continuously monitored to generate kinetic profiles. mt.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining reaction conversion and identifying products and byproducts. While typically used for offline analysis of quenched aliquots, in-situ NMR experiments can also be performed. For the synthesis of this compound, the appearance of new resonance peaks corresponding to the brominated product can be tracked over time. rsc.org

Chromatographic Methods: Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard for monitoring reaction progress. TLC provides a quick, qualitative assessment of the consumption of starting material and the formation of products. HPLC offers quantitative data, allowing for the precise determination of reactant, intermediate, and product concentrations over time, which is crucial for detailed kinetic analysis and purity assessment.

Table 3: Spectroscopic and Chromatographic Monitoring Techniques

| Technique | Type of Data | Application to this compound Reactions |

|---|---|---|

| In-situ FTIR | Real-time, quantitative | Tracking carbonyl group changes to determine reaction kinetics. mt.comjasco-global.com |

| ¹H NMR | Quantitative, structural | Monitoring disappearance of reactant signals and appearance of product signals. rsc.org |

| TLC | Qualitative | Rapid check for reaction completion by observing spot disappearance/appearance. |

Applications of 2 Bromo 3 Chloropropiophenone in Advanced Organic Synthesis

Pharmaceutical Intermediates and Drug Synthesis

2-Bromo-3'-chloropropiophenone is a significant building block in the creation of complex pharmaceutical molecules. chemimpex.com Its utility is most pronounced in the synthesis of antidepressants and other therapeutic agents. evitachem.com

Synthesis of Bupropion (B1668061) and its Derivatives

A primary application of this compound is as a key intermediate in the manufacturing of Bupropion, a widely used antidepressant and smoking cessation aid. mtchemtechindia.com Bupropion functions as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor. mtchemtechindia.com

The synthesis of Bupropion from this compound involves a critical amination step. The traditional synthesis of Bupropion hydrochloride begins with the bromination of m-chloropropiophenone to yield this compound. google.com This intermediate is then reacted with tert-butylamine (B42293), followed by treatment with hydrochloric acid to produce Bupropion hydrochloride. google.combg.ac.rs

Several methods have been developed to optimize this process for scalability and efficiency. One approach involves the direct bromination of m-chloropropiophenone with bromine, followed by amination with t-butylamine. google.com Variations include carrying out the bromination in the presence of a solvent like dichloromethane (B109758) or directly in an excess of t-butylamine, which acts as both a solvent and a reactant. google.comgoogle.com

To enhance the greenness and safety of the synthesis, alternative brominating agents such as N-bromosuccinimide (NBS) have been explored. acs.org Using NBS with a catalytic amount of p-toluenesulfonic acid (p-TSA) in a minimal amount of acetonitrile (B52724) or even under solvent-free conditions has proven effective. bg.ac.rs Flow chemistry has also been employed to improve the safety and efficiency of the synthesis, offering a more sustainable alternative to traditional batch processes. up.ac.za

Table 1: Comparison of Synthetic Methods for Bupropion Intermediate

| Method | Brominating Agent | Solvent/Conditions | Key Advantages |

|---|---|---|---|

| Traditional Batch | Bromine | Dichloromethane | Established method |

| Improved Batch | N-Bromosuccinimide (NBS)/p-TSA | Acetonitrile or solvent-free | Avoids hazardous liquid bromine, lower cost bg.ac.rs |

| Flow Chemistry | Polymer-bound Pyridinium (B92312) Tribromide | Greener co-solvent systems | Increased safety, reduced waste, improved energy efficiency up.ac.za |

As a key synthon, this compound provides the necessary electrophilic site for the introduction of the tert-butylamino group, which is essential for the pharmacological activity of Bupropion. The bromine atom at the alpha position makes the carbonyl carbon susceptible to nucleophilic attack by tert-butylamine. This reaction forms the core structure of Bupropion. google.com The presence of the chlorine atom on the phenyl ring is also a critical feature of the final drug molecule.

Reaction Pathways and Process Optimization

Precursor for Morpholine (B109124) Derivatives with Pharmacological Relevance

This compound and structurally similar compounds are utilized in the synthesis of various morpholine derivatives that exhibit a wide range of pharmacological activities. evitachem.comijprems.com Morpholine-containing compounds have been investigated for their potential as antidepressants, anti-inflammatory agents, and anticancer drugs. ijprems.comresearchgate.net The synthesis of these derivatives often involves the reaction of the α-bromo ketone with an appropriate amino alcohol, leading to the formation of the morpholine ring. For instance, 2-Aryl-3-alkyl-5-methyl-2-morpholinols, which have shown antidepressant activity, can be synthesized from starting materials like 2-bromo-1-(3-chlorophenyl)propan-1-one. evitachem.com

Synthesis of Other Heterocyclic Compounds with Potential Therapeutic Applications

The reactivity of this compound makes it a valuable precursor for a variety of heterocyclic compounds beyond morpholines. chemimpex.comevitachem.com These heterocyclic structures are often scaffolds for new therapeutic agents. chemimpex.com The ability of the compound to undergo various chemical transformations allows for the creation of complex molecular architectures essential for drug discovery. chemimpex.com For example, it can be used to synthesize substituted 1,2,4-triazole (B32235) derivatives, which are known to possess a range of biological activities. researchgate.net

Development of Analgesics and Anti-inflammatory Drugs

Research has indicated the utility of this compound as an intermediate in the synthesis of compounds with potential analgesic and anti-inflammatory properties. chemimpex.com The morpholine scaffold, which can be derived from this precursor, is known to be present in molecules with such activities. ijprems.com

Chemical Genetic Screening and Drug Discovery

This compound (BCP) is a significant intermediate in pharmaceutical development and chemical genetic screening. chemimpex.com Its primary role is as a precursor in the synthesis of various pharmacologically active compounds. lookchem.com

A notable application is in the manufacturing of bupropion, a second-generation antidepressant also used as a smoking cessation aid. indiamart.commtchemtechindia.comresearchgate.net BCP is a key starting material for creating the bupropion molecule. indiamart.comevitachem.com Beyond bupropion, this intermediate is used to synthesize other heterocyclic compounds with potential therapeutic value, such as 2-aryl-3-alkyl-5-methyl-2-morpholinols, which have shown antidepressant activity. evitachem.com

While it is a crucial building block, research has also focused on BCP as a process-related impurity in the final drug substance. researchgate.netnih.gov Studies have shown that BCP exhibits genotoxic properties, meaning it has the potential to damage genetic material. researchgate.netnih.gov This dual role highlights the importance of monitoring its levels during drug development.

Detailed research has been conducted to evaluate the genotoxicity of BCP. researchgate.netnih.gov Key findings from these studies are summarized below.

Table 1: Summary of Genotoxicity Findings for this compound

| Test | Method | Key Findings |

|---|---|---|

| Ames Test | Mutagenicity testing using Salmonella typhimurium strains (TA100 and TA1535) with S9 metabolic activation. | Increased mutant frequencies in a concentration-dependent manner, with up to a 145-fold induction over controls. indiamart.comnih.goveuropa.eu |

| In Vitro Micronucleus Assay | Clastogenicity and aneugenicity testing in cultured cells. | Resulted in a 3.3- to 5.1-fold increase in micronucleus frequency and a 7.4- to 9.9-fold increase in aneuploidies. indiamart.comnih.goveuropa.eu |

| Mechanism Investigation | Measurement of reactive oxygen species (ROS) in TK6 cells. | Treatment with BCP was found to induce ROS, suggesting its genotoxic activities are mediated by the generation of reactive metabolites. indiamart.comresearchgate.netnih.gov |

These findings underscore the need for strict control of BCP levels in pharmaceutical formulations. europa.eu The United States Pharmacopeia, for instance, specifies an acceptable level of not more than 0.1% of BCP in bupropion hydrochloride. indiamart.comresearchgate.net

Agrochemical Synthesis

The utility of this compound extends to the agrochemical industry, where it functions as an important intermediate for producing a range of agricultural chemicals. chemimpex.comlookchem.commtchemtechindia.comvarnilife.com Its reactivity is leveraged to build more complex molecules designed to protect crops and enhance agricultural output. lookchem.com

Pesticides and Herbicides

The compound plays a role as a key intermediate in the synthesis of various agrochemical products, including pesticides and herbicides. chemimpex.comlookchem.com Its chemical structure serves as a starting point for developing active ingredients that help protect crops from pests and unwanted vegetation. lookchem.com

Insecticides and Fungicides

As a precursor for pesticides, this compound is utilized in the development of specific pest control agents such as insecticides and fungicides. evitachem.com The synthesis of these compounds relies on the chemical scaffold provided by the intermediate to create molecules with targeted biological activity against insects and fungal pathogens.

Specialty Chemicals and Materials Science

In addition to its roles in the pharmaceutical and agrochemical sectors, this compound is also employed in the field of specialty chemicals and materials science. chemimpex.com

Dyestuff Industry Applications

The compound is used as an intermediate in the dyestuff industry for the production of synthetic dyes. lookchem.commtchemtechindia.combm-chemistry.com.plchemicalbook.com Its molecular framework can be chemically modified to create chromophores, the parts of a molecule responsible for its color. These synthetic dyes are then used in a variety of applications, including the coloring of textiles, plastics, and printing inks. lookchem.com

Formulation of Specialty Polymers and Resins

In materials science, this compound can be employed in the formulation of specialty polymers and resins. chemimpex.com Its incorporation into the polymer structure can enhance certain properties of the final material, such as improving thermal stability and strength. chemimpex.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound (BCP) |

| 2-Aryl-3-alkyl-5-methyl-2-morpholinols |

| Bupropion |

| Bupropion hydrochloride |

Catalysis and Ligand Design

Use as a Precursor for Novel Ligands

The reactivity of the α-bromo ketone group in this compound facilitates nucleophilic substitution reactions, enabling the construction of more complex molecular frameworks. This property is particularly exploited in the synthesis of heterocyclic compounds, which are a cornerstone of modern ligand design for both transition metal catalysis and biological applications.

Research has shown that this compound and its structural isomers are key intermediates in the synthesis of various heterocyclic systems, most notably morpholine and oxazaphosphinane derivatives. evitachem.comsioc-journal.cnresearchgate.net

Morpholine-Based Ligands: The compound is a crucial starting material for synthesizing 2-aryl-3-alkyl-5-methyl-2-morpholinols. evitachem.com These syntheses are typically achieved through the reaction of the α-bromo ketone with an appropriate aminoalcohol. sioc-journal.cn The resulting morpholinol structures, which incorporate the 3-chlorophenyl group from the precursor, have been investigated for their biological activity, including potential antidepressant effects. evitachem.comgoogle.com For instance, (2S,3S,5R)-2-(3-Chlorophenyl)-2-hydroxy-3,5-dimethyl-2-morpholinium chloride is synthesized from the structurally similar 2-bromo-1-(3-chlorophenyl)propan-1-one, highlighting a common synthetic pathway for this class of compounds. evitachem.com

Oxazaphosphinane Ligands: Beyond nitrogen-based heterocycles, this compound serves as a precursor for phosphorus-containing ligands. Specifically, phosphinic analogues of hydroxybupropion, such as (±)-2-aryl-3,3,5,5-tetramethyl- evitachem.comjst.go.jp-oxazaphosphinanes, have been developed. researchgate.net The synthesis of these compounds can involve a palladium-catalyzed arylation, demonstrating a direct link between the precursor and catalytic methods to generate novel ligand structures. researchgate.netmdpi.com

Carbamate Derivatives: Studies have also explored the synthesis of benzene-based carbamates from this compound. lookchem.com These derivatives have been evaluated for their ability to inhibit enzymes, which functionally casts them as ligands for biological targets. lookchem.com

The table below summarizes the classes of ligands synthesized from this compound and its close analogues.

| Ligand Class | General Structure | Precursor | Synthetic Application | Citation(s) |

| 2-Aryl-3-alkyl-2-morpholinols | Morpholine ring with an aryl group at the 2-position | This compound | Building blocks for compounds with potential biological activity | evitachem.comgoogle.com |

| 1,4,2-Oxazaphosphinanes | Phosphorus-containing analogues of morpholinols | This compound derivatives | Development of novel therapeutic agents | researchgate.netmdpi.com |

| Benzene-based Carbamates | Carbamate functional group attached to the propiophenone (B1677668) backbone | This compound | Enzyme inhibition studies | lookchem.com |

Application in Catalytic Reactions (e.g., Micellar Catalysis)

While this compound is primarily a precursor, its derivatives and related propiophenones are relevant to modern catalytic methodologies, particularly those focusing on green chemistry principles like micellar catalysis.

Micellar catalysis utilizes surfactants to form micelles in aqueous solutions. acs.orgnumberanalytics.com These micelles act as nanoreactors, encapsulating nonpolar reactants and catalysts in their hydrophobic cores, which can lead to significant rate enhancements and allow reactions to proceed in water instead of organic solvents. acs.orgresearchgate.net